2-氯-N-(4-羟基-5-异丙基-2-甲基苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

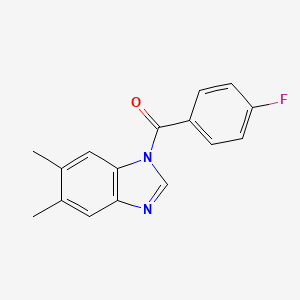

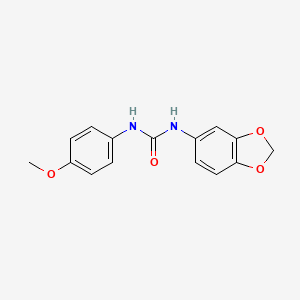

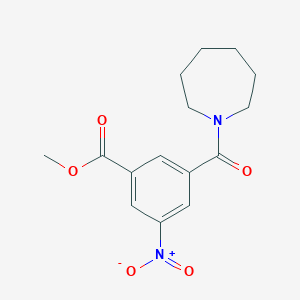

"2-chloro-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide" is a chemical compound belonging to the benzamide class. Benzamides are significant due to their varied biological activities and applications in different fields such as pharmaceuticals and materials science. The specific structure of this compound suggests potential for unique interactions and properties due to the presence of substituents like chloro, hydroxy, isopropyl, and methyl groups.

Synthesis Analysis

Benzamides like "2-chloro-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide" are typically synthesized through amide bond formation reactions. The process involves the condensation of the corresponding carboxylic acid (or acid chloride) with an amine. The synthesis can involve various steps including chlorination, nitration, and hydrolysis depending on the starting materials and the desired substituents on the benzamide ring. Detailed synthesis pathways can vary based on the specific structural requirements and yield optimization (Kato et al., 1992).

Molecular Structure Analysis

The molecular structure of benzamides is crucial for their biological activity and physical properties. X-ray diffraction and computational methods like Density Functional Theory (DFT) are commonly used to study the molecular geometry, bonding interactions, and electronic structure. These analyses provide insights into the stability, reactivity, and interaction potential of the compound with various biological targets or materials (Demir et al., 2015).

Chemical Reactions and Properties

Benzamides undergo various chemical reactions, influenced by the substituents on the benzene ring and the amide functionality. They can participate in electrophilic substitution, nucleophilic acyl substitution, and other reactions depending on the chemical environment. The chloro, hydroxy, and methyl groups present in "2-chloro-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide" will affect its reactivity and the types of reactions it can undergo.

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystalline form of benzamides are significantly influenced by their molecular structure. The presence of polar groups like hydroxy and the nonpolar isopropyl group can impact the compound's solubility in various solvents, melting point, and crystal packing. These properties are essential for the practical application of the compound in different domains (Yanagi et al., 2000).

科学研究应用

合成和反应性

2-氯-N-(4-羟基-5-异丙基-2-甲基苯基)苯甲酰胺与一类化合物有关,该类化合物已被探索用于各种合成和反应性目的。例如,对苯甲酰胺衍生物的合成、配位和反应性的研究表明它们在与金属形成配合物方面具有潜力。一项研究探索了 2-(三甲基甲硅烷氧基甲基)苯基异氰化物的制备及其反应性,证明了该化合物与 Pt(II) 和 Pd(II) 金属离子配位的 ability,在甲醇中存在 F− 离子时形成苯并恶嗪-2-亚甲基衍生物。这表明类似苯甲酰胺衍生物在有机金属化学和催化中的潜在用途 (Facchin 等人,2002)。

生物活性

苯甲酰胺衍生物的生物活性谱已得到广泛研究。例如,对一系列苯甲酰胺进行评估,以了解它们对耐甲氧西林金黄色葡萄球菌 (MRSA) 的体外杀菌活性,证明了它们作为杀菌剂的潜力。这展示了苯甲酰胺衍生物的抗菌潜力,表明在开发新的抗菌剂方面有应用 (Zadrazilova 等人,2015)。

抗病原体特性

苯甲酰胺衍生物也因其抗病原体特性而被探索。例如,新的酰硫脲,苯甲酰胺衍生物,已显示出显着的抗病原体活性,特别是对假单胞菌属和金黄色葡萄球菌菌株,这些菌株以形成生物膜的能力而闻名。这些发现表明苯甲酰胺衍生物在开发具有抗生物膜特性的新型抗菌剂方面的潜力 (Limban 等人,2011)。

抗癌评价

苯甲酰胺衍生物在抗癌应用中的探索取得了可喜的成果。一项关于某些苯甲酰胺衍生物的合成、表征和抗癌评价的研究揭示了它们对各种癌细胞系的潜力。这突出了苯甲酰胺衍生物在药物化学中的重要性,特别是在寻找新型抗癌剂方面 (Salahuddin 等人,2014)。

安全和危害

未来方向

属性

IUPAC Name |

2-chloro-N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2/c1-10(2)13-9-15(11(3)8-16(13)20)19-17(21)12-6-4-5-7-14(12)18/h4-10,20H,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKJLFQOZONKIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2Cl)C(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

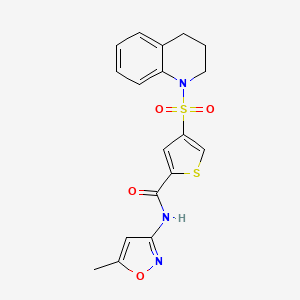

![{2-allyl-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5553759.png)

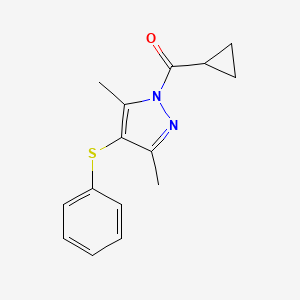

![1-bromo-3-(3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl)-2-propanol](/img/structure/B5553783.png)

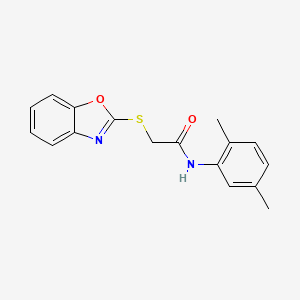

![6-methyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5553786.png)